Sulfo-Cyanine7 NHS ester (potassium)
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Overview
Description
Sulfo-Cyanine7 NHS ester (potassium) is a water-soluble near-infrared dye that is an amine-reactive succinimide ester. It is an improved analog of Cy7® fluorophore with a 20% higher quantum yield and greater photostability. This fluorescent dye is particularly useful for near-infrared imaging, taking advantage of the transparency of biological tissues at specific wavelengths .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfo-Cyanine7 NHS ester (potassium) is synthesized through a series of chemical reactions involving the activation of Cy7 molecules with succinimide esters. The process typically involves the following steps:
Activation of Cy7: The Cy7 molecule is activated using N-hydroxysuccinimide (NHS) to form the NHS ester.
Sulfonation: The activated Cy7 is then sulfonated to increase its water solubility.
Potassium Salt Formation: The final step involves converting the sulfonated Cy7 NHS ester into its potassium salt form to enhance stability and solubility
Industrial Production Methods
Industrial production of Sulfo-Cyanine7 NHS ester (potassium) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Cy7 are activated and sulfonated in industrial reactors.
Purification: The product is purified using techniques such as chromatography to remove impurities.
Quality Control: The final product undergoes rigorous quality control to ensure high purity and consistency
Chemical Reactions Analysis
Types of Reactions
Sulfo-Cyanine7 NHS ester (potassium) primarily undergoes substitution reactions due to its amine-reactive succinimide ester group. The common types of reactions include:
Amine Substitution: The NHS ester reacts with primary or secondary amines to form stable amide bonds.
Hydrolysis: In the presence of water, the NHS ester can hydrolyze to form the corresponding carboxylic acid
Common Reagents and Conditions
Reagents: Primary or secondary amines, water.
Conditions: Reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures
Major Products
Amine Substitution: The major product is a sulfo-Cyanine7-labeled biomolecule, such as a protein or peptide.
Hydrolysis: The major product is the corresponding carboxylic acid
Scientific Research Applications
Sulfo-Cyanine7 NHS ester (potassium) has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Employed in labeling biomolecules such as proteins, peptides, and nucleic acids for imaging and tracking in biological systems.
Medicine: Utilized in near-infrared imaging for diagnostic purposes, including tumor imaging and tracking drug delivery.
Industry: Applied in the development of fluorescent dyes and markers for various industrial applications .
Mechanism of Action
The mechanism of action of Sulfo-Cyanine7 NHS ester (potassium) involves its ability to react with amine groups on biomolecules to form stable amide bonds. This reaction allows the dye to label biomolecules, enabling their visualization and tracking. The near-infrared fluorescence of the dye allows for deep tissue imaging with minimal background interference .
Comparison with Similar Compounds
Similar Compounds
Cy7® Fluorophore: Sulfo-Cyanine7 NHS ester (potassium) is an improved analog of Cy7® with higher quantum yield and photostability.
Sulfo-Cyanine5 NHS ester: Another near-infrared dye with similar properties but different spectral characteristics.
Alexa Fluor® 750 NHS ester: A near-infrared dye with similar applications but different chemical structure .
Uniqueness
Sulfo-Cyanine7 NHS ester (potassium) stands out due to its higher quantum yield, greater photostability, and improved water solubility compared to other similar compounds. These properties make it particularly suitable for applications requiring high sensitivity and stability .
Properties
Molecular Formula |
C41H46KN3O10S2 |
---|---|
Molecular Weight |
844.0 g/mol |
IUPAC Name |
potassium;(2Z)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-2-[(2Z)-2-[3-[(E)-2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate |
InChI |
InChI=1S/C41H47N3O10S2.K/c1-40(2)31-25-29(55(48,49)50)15-17-33(31)42(5)35(40)19-13-27-10-9-11-28(24-27)14-20-36-41(3,4)32-26-30(56(51,52)53)16-18-34(32)43(36)23-8-6-7-12-39(47)54-44-37(45)21-22-38(44)46;/h13-20,24-26H,6-12,21-23H2,1-5H3,(H-,48,49,50,51,52,53);/q;+1/p-1 |
InChI Key |
CURNAWIXNAMTKN-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C3=C/C(=C\C=C/4\C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC(=C5)S(=O)(=O)[O-])(C)C)/CCC3)C)C.[K+] |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=CC(=CC=C4C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC(=C5)S(=O)(=O)[O-])(C)C)CCC3)C)C.[K+] |
Origin of Product |
United States |
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